molecular formula C5HCl3FNO2S B2561010 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride CAS No. 2470436-14-5

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride

Cat. No.: B2561010
CAS No.: 2470436-14-5
M. Wt: 264.48
InChI Key: VACYSIAJRUUKSM-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: For the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • 2,5-Difluoropyridine
  • 4-Chloro-3-fluoropyridine

Uniqueness

2,6-Dichloro-3-fluoropyridine-4-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2,6-dichloro-3-fluoropyridine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3FNO2S/c6-3-1-2(13(8,11)12)4(9)5(7)10-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACYSIAJRUUKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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